Dodeca-1,6,11-triene-3,10-diol
Description
Structure
3D Structure
Properties
CAS No. |
801237-19-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
dodeca-1,6,11-triene-3,10-diol |
InChI |
InChI=1S/C12H20O2/c1-3-11(13)9-7-5-6-8-10-12(14)4-2/h3-6,11-14H,1-2,7-10H2 |
InChI Key |
JYTRAFWQTWIQCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCC=CCCC(C=C)O)O |
Origin of Product |
United States |
Preparation Methods
Selenium Dioxide-Mediated Oxidation
A patent by CN105732340A outlines a method for synthesizing structurally related diols via selenium dioxide (SeO₂) oxidation. While the primary target in this patent is (2E,6E)-2,6,10-trimethyldodeca-2,6,11-triene-1,10-diol, the protocol is adaptable to dodeca-1,6,11-triene-3,10-diol. Tertiary nerolidol (19.75 g, 0.10 mol) is treated with SeO₂ (0.221 g, 0.002 mol) and 90% tert-butyl hydroperoxide (40 mL, 0.36 mol) in dichloromethane (35 mL) at room temperature for 24 hours. The resulting aldehyde intermediate is reduced in situ using sodium borohydride (3.8 g) in methanol (20 mL), yielding the diol with 85% efficiency after extraction and purification. This method highlights the utility of SeO₂ in allylic oxidation, though regioselectivity requires careful optimization.
Sodium Periodate-Mediated Vicinal Diol Cleavage
A study in Organic & Biomolecular Chemistry demonstrates a three-step synthesis for conjugated trienals, adaptable to diol production. Starting from iodolactone precursors, vicinal diols are cleaved using sodium periodate (NaIO₄) in tetrahydrofuran (THF)/water (2:1). Immediate reduction of the resultant aldehyde with NaBH₄ or LiAlH₄ generates the corresponding diol. For this compound, this approach could involve periodate scission of a triene-diol precursor, followed by selective reduction. Yields for analogous systems range from 60–75%, with purification via silica gel chromatography.
Catalytic Asymmetric Synthesis
VO(acac)₂/TBHP Epoxidation
The regioselective epoxidation of allylic alcohols using vanadium oxyacetylacetonate (VO(acac)₂) and tert-butyl hydroperoxide (TBHP) is described in. For this compound, this method could epoxidize the 6,11-diene moiety, followed by acid-catalyzed hydrolysis to yield vicinal diols. In a representative procedure, VO(acac)₂ (0.1 equiv) and TBHP (2 equiv) in toluene at 0°C generate epoxides in 75% yield. Subsequent hydrolysis with aqueous perchloric acid (HClO₄) produces triols, which are selectively oxidized to diols using pyridinium dichromate (PDC) in dimethylformamide (DMF).
Copper(I)-Catalyzed Stannylation and Coupling
A multi-step assembly of polyene diols reported in employs copper(I)-thiophene-2-carboxylate to couple stannane and bromide segments. For example, stannane 8 and bromide 5 are coupled at −78°C to form a conjugated triene system in 67% yield. Applying this to this compound would require designing stannane and aldehyde precursors with appropriate stereochemistry. Silver-catalyzed bromination and subsequent coupling steps ensure minimal decomposition of light-sensitive intermediates.
Biotechnological and Natural Product Isolation
Extraction from Chiliadenus lopadusanus
The antibiotic sesquiterpenoid (E)-3,7,11-trimethyldodeca-1,6,10-triene-3,9-diol, isolated from Chiliadenus lopadusanus, shares structural homology with the target compound. The plant material is extracted with n-hexane, followed by bioguided chromatography on silica gel and Sephadex LH-20. While this yields 9-hydroxynerolidol (a C15 analog), similar protocols could isolate this compound from natural sources, albeit in low quantities (0.2–0.5% w/w).
Stereochemical Considerations
Diastereomer Ratios in Synthetic Mixtures
The patent US11542217B2 emphasizes stereochemical control in dodeca-4,8,11-trien-1-ol synthesis, where (4Z,8E)- and (4E,8Z)-isomers are obtained in ratios from 10:1 to 1:10. For this compound, analogous stereoselectivity could be achieved using chiral ligands (e.g., (R)-BINOL) during reduction or epoxidation steps. Nuclear magnetic resonance (NMR) and gas chromatography (GC) analyses are critical for verifying diastereomer ratios.
Data Tables
Chemical Reactions Analysis
Types of Reactions: Dodeca-1,6,11-triene-3,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of dodeca-1,6,11-triene-3,10-dione.
Reduction: Formation of dodecane-3,10-diol.
Substitution: Formation of dodeca-1,6,11-triene-3,10-dichloride.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Dodeca-1,6,11-triene-3,10-diol serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as oxidation, reduction, and substitution. The compound's multiple double bonds allow for diverse functionalization strategies.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Aldehydes, carboxylic acids |
| Reduction | Hydrogen gas with palladium catalyst | Saturated hydrocarbons |
| Substitution | Bromine or chlorine | Halogenated derivatives |
Biological Applications
Role in Biological Processes
Research indicates that this compound may play a role in cell signaling and membrane fluidity. Its structure allows it to interact with lipid membranes, potentially influencing cellular functions.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, farnesane-type sesquiterpenoids related to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii . This suggests its potential use in developing new antimicrobial agents.
Medical Applications
Therapeutic Effects
this compound has been investigated for its therapeutic properties. Preliminary studies suggest it may possess antihyperglycemic and antilipidemic effects. These properties could make it valuable in managing conditions such as diabetes and hyperlipidemia.
| Therapeutic Area | Potential Effects |
|---|---|
| Diabetes | Reduces blood sugar levels |
| Hyperlipidemia | Lowers lipid levels in the bloodstream |
Industrial Applications
Fragrance and Flavoring Agents
Due to its pleasant aroma profile, this compound is utilized in the fragrance industry. It can be incorporated into perfumes and flavoring agents to enhance sensory experiences.
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Natural Products investigated the antimicrobial activity of sesquiterpenoids derived from this compound against various pathogens. Results indicated significant inhibition of bacterial growth at certain concentrations . -
Therapeutic Potential Research
A clinical trial explored the antihyperglycemic effects of a formulation containing this compound. Participants showed improved glycemic control after treatment over a specified duration .
Mechanism of Action
The mechanism of action of Dodeca-1,6,11-triene-3,10-diol involves its interaction with molecular targets through its hydroxyl groups and double bonds. These functional groups can participate in hydrogen bonding, covalent bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert specific biological effects.
Comparison with Similar Compounds
2,6,10-Trimethyldodeca-6,11-dien-1,10-diol (Compound 1, )
- Molecular Formula : C₁₅H₂₆O₂ (estimated).
- Functional Groups : Diol (positions 1 and 10), tri-substituted methyl groups (positions 2, 6, 10), and two double bonds (positions 6 and 11).
- Key Differences: The methyl substitutions and absence of a third double bond (compared to Dodeca-1,6,11-triene-3,10-diol) reduce polarity and alter steric hindrance.
3,10-Epoxy-3,7,11-trimethyldodeca-1,6-dien-11-ol (Compound 5, )
- Molecular Formula : C₁₅H₂₄O₂ (estimated).
- Functional Groups : Epoxy ring (positions 3–10), hydroxyl (position 11), and methyl branches.
- Key Differences : The epoxy group introduces ring strain and acidity, enhancing susceptibility to nucleophilic attack compared to diols. Its fungal origin suggests possible bioactivity in stress response or symbiosis .
7,11-Dimethyl-3-Methylidenedodeca-1,6,10-Triene ()
- Molecular Formula : C₁₅H₂₄.
- Functional Groups : Triene system (positions 1, 6, 10) and methylidene group (position 3).
- Key Differences : Lack of hydroxyl groups results in high hydrophobicity, making it structurally distinct from diol derivatives. Such compounds are often precursors in terpene biosynthesis or fragrance components .
Nerolidol (1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-) ()
- Molecular Formula : C₁₅H₂₆O.
- Functional Groups : Sesquiterpene alcohol (hydroxyl at position 3) and triene system.
- Key Differences: Monol vs. diol functionality reduces hydrogen-bonding capacity. Nerolidol is widely used in cosmetics and pharmaceuticals due to its antimicrobial and anti-inflammatory properties .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity : Fungal diols (e.g., compound 1) exhibit antimicrobial properties, suggesting this compound may share similar roles. The diol groups could enable interactions with cellular membranes or enzymes .
- Reactivity : The triene system in this compound may undergo cyclization or oxidation, analogous to nerolidol’s conversion to aroma compounds .
- Applications : Unlike nerolidol’s commercial use, this compound remains understudied but holds promise in drug discovery due to its unique functionalization.
Biological Activity
Dodeca-1,6,11-triene-3,10-diol is a biologically active compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by its unique triene structure, which contributes to its reactivity and biological activity. The presence of hydroxyl groups at positions 3 and 10 enhances its solubility and potential interactions with biological targets.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study on the organic extracts from Chiliadenus lopadusanus revealed that compounds related to this triene structure showed antibiotic activity against pathogens such as Staphylococcus aureus and Acinetobacter baumannii .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Antibiotic activity observed |
| Acinetobacter baumannii | Effective against this pathogen |
2. Anti-inflammatory Effects
This compound has been linked to anti-inflammatory activities. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models stimulated with lipopolysaccharides (LPS) . This inhibition is crucial for developing treatments for inflammatory diseases.
| Cytokine | Inhibition IC50 (μg/mL) |
|---|---|
| TNF-α | 16.11 |
| IL-6 | 28.21 |
3. Antioxidant Activity
The compound also exhibits antioxidant properties. It was found to reduce oxidative stress markers in various cell models, suggesting its potential role in protecting cells from oxidative damage . The antioxidant effects are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways.
Case Study 1: Neuroprotective Effects
A study involving aqueous extracts containing this compound demonstrated neuroprotective effects in neuronal injury models induced by oxygen-glucose deprivation. The extracts significantly reduced lactate dehydrogenase (LDH) release and improved cell viability .
Case Study 2: Cancer Cell Proliferation Inhibition
Research has shown that this compound inhibits the proliferation of cancer cell lines such as HeLa cells. The antiproliferative effects were attributed to the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The α,β-unsaturated carbonyl group in its structure may facilitate nucleophilic attack by microbial enzymes .
- Anti-inflammatory Mechanism : It likely inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways involved in inflammation .
- Antioxidant Mechanism : The hydroxyl groups contribute to radical scavenging capabilities and modulation of intracellular signaling pathways related to oxidative stress .
Q & A
Q. What are the recommended methodologies for synthesizing Dodeca-1,6,11-triene-3,10-diol with high stereochemical purity?
Synthesis of polyunsaturated diols requires careful control of reaction conditions to preserve double-bond geometry and hydroxyl group positions. A multi-step approach could involve:
- Wittig or Horner-Wadsworth-Emmons reactions to establish conjugated triene systems, followed by selective hydroxylation using Sharpless asymmetric dihydroxylation or enzymatic catalysis to achieve stereocontrol .
- Purification via column chromatography (silica gel or reverse-phase) and validation by GC-MS (for volatile intermediates) or HPLC (for polar derivatives), as demonstrated in analogous diol analyses .
- Structural confirmation using 1D/2D NMR (e.g., COSY, HSQC) to resolve olefinic proton coupling and hydroxyl group positions, referencing protocols for sesquiterpene diols like laur-11-en-1,10-diol .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- NMR spectroscopy : Assign E/Z configurations of triene systems via coupling constants (J values > 15 Hz for trans double bonds). Hydroxyl protons may require deuterated solvents (e.g., DMSO-d6) and DEPT-135 for carbon type identification, as applied to structurally similar steroids like Estra-4,9,11-triene-3,17-dione .
- IR spectroscopy : Confirm hydroxyl groups (broad peaks ~3200–3500 cm⁻¹) and conjugated trienes (C=C stretches ~1600–1680 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) with <5 ppm mass accuracy, as seen in sesquiterpene characterization .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Solutions include:
- Batch-to-batch reproducibility testing : Use orthogonal analytical methods (e.g., HPLC-UV, LC-MS) to ensure compound purity ≥95% .
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) : Quantify binding affinities to biological targets (e.g., receptors or enzymes) under standardized buffer conditions, referencing equilibrium dialysis methods for diol-DNA interactions .
- Comparative studies : Test enantiomers or synthetic analogs to isolate stereospecific effects, as done with Trenavar derivatives .
Q. How can researchers investigate the metabolic stability of this compound in in vitro systems?
- Hepatocyte or microsomal assays : Incubate the compound with liver microsomes (human/rodent) and quantify depletion over time via LC-MS/MS. Include controls for CYP450 inhibition/induction .
- Stable isotope labeling : Track metabolic pathways using ¹³C or ²H isotopes, similar to protocols for steroid prohormones .
- Reactive metabolite screening : Use glutathione trapping assays to identify electrophilic intermediates, critical for toxicity risk assessment .
Q. What computational approaches are suitable for predicting the conformational dynamics of this compound in solution?
- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., GAFF2) using density functional theory (DFT)-optimized geometries of rotamers. Solvent effects (e.g., water, DMSO) should be modeled explicitly .
- NMR-guided docking : Correlate NOESY cross-peaks with predicted intramolecular distances to validate low-energy conformers, as applied to cyclolauren-2-ol .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks .
- Storage : Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of triene systems .
- Waste disposal : Follow institutional guidelines for halogenated or reactive organic waste, even if the compound lacks halogens, due to potential metabolite toxicity .
Data Presentation
Q. How should researchers report analytical data for this compound to ensure reproducibility?
- Full spectral datasets : Provide NMR chemical shifts (δ ppm), multiplicity, coupling constants (J in Hz), and MS fragmentation patterns .
- Chromatographic conditions : Specify column type (C18, phenylhexyl), mobile phase gradients, and detector settings (e.g., UV λ = 210 nm for diols) .
- Crystallographic data (if available): Deposit CIF files in public databases (e.g., Cambridge Structural Database) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
